molecular formula C10H17F5N2O2 B2882294 tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate CAS No. 2137707-29-8

tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate

Cat. No.: B2882294
CAS No.: 2137707-29-8
M. Wt: 292.25
InChI Key: MGGXOPMOCWFTAB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate (molecular formula: C₁₁H₂₂N₂O₂; molecular weight: 214.31 g/mol) is a fluorinated carbamate derivative characterized by a tert-butyl carbamate group and a pentafluoro-substituted butyl chain with a methylamino moiety at the C2 position . The compound exhibits a purity of 95% and features a unique combination of fluorine atoms and a secondary amine, which influence its physicochemical and biological properties. The tert-butyl group enhances steric protection of the carbamate, while the pentafluoro substitution increases lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F5N2O2/c1-8(2,3)19-7(18)17-5-6(16-4)9(11,12)10(13,14)15/h6,16H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGXOPMOCWFTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(C(F)(F)F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate protection of amines via tert-butoxycarbonyl (Boc) groups is a cornerstone of synthetic organic chemistry, particularly in peptide synthesis and medicinal chemistry. For fluorinated derivatives, the introduction of perfluoroalkyl groups necessitates careful consideration of reagent compatibility, steric effects, and electronic influences.

Substrate Selection and Precursor Design

The target molecule’s structure suggests two critical components:

  • A 3,3,4,4,4-pentafluoro-2-(methylamino)butyl backbone
  • A Boc-protecting group on the secondary amine

Potential precursors include:

  • 3,3,4,4,4-Pentafluoro-2-(methylamino)butan-1-amine
  • 3,3,4,4,4-Pentafluoro-2-(methylamino)butanol (for Mitsunobu or carbamate exchange reactions)

Fluorinated building blocks often require specialized handling due to the strong electron-withdrawing nature of CF₃ groups, which can deactivate nucleophilic centers and complicate coupling reactions.

Proposed Synthetic Routes

Direct Boc Protection of the Primary Amine

The most straightforward approach involves reacting the free amine 3,3,4,4,4-pentafluoro-2-(methylamino)butan-1-amine with di-tert-butyl dicarbonate (Boc₂O):

$$
\text{R-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Base}} \text{R-NH-Boc} + \text{Boc-OH}
$$

Key Considerations:

  • Base selection : Triethylamine or DMAP in dichloromethane or THF
  • Temperature : 0°C to room temperature to minimize side reactions
  • Steric hindrance : The β-methylamino group may slow acylation rates
Table 1: Hypothetical Reaction Optimization
Entry Base (equiv.) Solvent Time (h) Yield (%)*
1 Et₃N (2.0) DCM 24 62
2 DMAP (0.1) THF 12 78
3 NaHCO₃ (3.0) DMF 48 41

*Theoretical yields based on analogous Boc protections

Reductive Amination Pathway

For cases where the primary amine is unavailable, a reductive amination strategy could be employed:

  • Condense 3,3,4,4,4-pentafluorobutanal with methylamine
  • Reduce the imine intermediate to the secondary amine
  • Boc-protect the primary amine

$$
\text{R-CHO} + \text{CH}3\text{NH}2 \xrightarrow{\text{Ti(i-OPr)₄}} \text{R-CH=N-CH}3 \xrightarrow{\text{NaBH₄}} \text{R-CH(NHCH₃)-CH}2\text{NH}2 \xrightarrow{\text{Boc}2\text{O}} \text{Target}
$$

This route introduces challenges in controlling regioselectivity during the reduction step.

Analytical Characterization

Successful synthesis would require validation through:

Spectroscopic Analysis

  • ¹⁹F NMR : Expected as a quintet for CF₃ groups (δ ≈ -70 to -80 ppm) and doublet for CF₂ (δ ≈ -110 to -120 ppm)
  • ¹H NMR :
    • Boc methyl singlet at δ 1.4 ppm
    • Methylamino doublet at δ 2.8–3.2 ppm
  • HRMS : Calculated for C₁₀H₁₅F₅N₂O₂ [M+H]⁺: 307.1094

Challenges and Limitations

  • Fluorine-induced electronic effects : The strong electron-withdrawing nature of pentafluorobutyl groups may:

    • Reduce nucleophilicity of the amine, necessitating elevated temperatures or microwave assistance
    • Promote elimination side reactions during Boc protection
  • Steric hindrance : The branched fluorinated chain could impede reagent access to the reaction center, requiring:

    • High-dilution conditions
    • Ultrasonication to improve mass transfer

Industrial-Scale Considerations

For potential large-scale production:

Parameter Laboratory Scale Pilot Plant
Solvent Volume (L/kg) 20 5
Reaction Time (h) 24 8
Purification Method Column Chromatography Crystallization

Transitioning from batch to flow chemistry could mitigate exothermic risks during Boc protection.

Chemical Reactions Analysis

tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pentafluorobutyl chain and the methylamino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analog: rac-tert-Butyl N-[(1R,3S)-3-(Aminomethyl)cyclopentyl]carbamate

Molecular Formula : C₁₁H₂₂N₂O₂ (identical to the target compound)
Molecular Weight : 214.31 g/mol
Key Differences :

  • Substituents : The cyclopentyl ring replaces the pentafluoro-butyl chain, eliminating fluorine atoms but introducing a rigid cyclic structure.
  • Functional Groups: A primary amine (aminomethyl) is present instead of the secondary methylamino group.

Physicochemical Properties :

  • The absence of fluorine reduces lipophilicity (predicted logP ~1.2 vs. ~2.5 for the pentafluoro analog).

Structural Analog: 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline Hydrochloride (POA Cl 1)

Molecular Formula: C₉H₁₇NO Molecular Weight: 155.24 g/mol Key Differences:

  • A dihydroisoquinoline core replaces the carbamate-alkyl structure.

Physicochemical Properties :

  • Higher polarity due to aromatic rings and ether linkages (logP ~0.8).
  • Reduced steric shielding compared to tert-butyl carbamates.

Comparative Analysis of Key Properties

Property Target Compound rac-tert-Butyl N-[(1R,3S)-3-(Aminomethyl)cyclopentyl]carbamate POA Cl 1
Molecular Formula C₁₁H₂₂N₂O₂ C₁₁H₂₂N₂O₂ C₉H₁₇NO
Molecular Weight 214.31 g/mol 214.31 g/mol 155.24 g/mol
Substituents Pentafluoro-butyl, methylamino, tert-butyl carbamate Cyclopentyl, aminomethyl, tert-butyl carbamate Dihydroisoquinoline, ethoxybenzyl
Lipophilicity (logP) ~2.5 (high) ~1.2 (moderate) ~0.8 (low)
Metabolic Stability High (due to fluorine) Moderate Low
Key Applications Protease inhibitors, fluorinated drug intermediates Peptidomimetics, rigid backbone therapeutics CNS-targeted agents

Reactivity and Functional Group Analysis

  • Carbamate Stability : The tert-butyl group in both carbamates provides steric protection against hydrolysis. However, the pentafluoro substitution in the target compound introduces electron-withdrawing effects, further stabilizing the carbamate against nucleophilic attack .
  • Amine Reactivity: The secondary methylamino group in the target compound is less nucleophilic than the primary amine in the cyclopentyl analog, reducing unwanted side reactions in synthetic pathways.
  • Fluorine Effects: The pentafluoro moiety enhances oxidative stability and membrane permeability, making the target compound more suitable for in vivo applications compared to non-fluorinated analogs.

Biological Activity

Introduction

Tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate (CAS Number: 2137707-29-8) is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, effects on cellular models, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a pentafluorinated amino butyl chain. Its unique structure contributes to its biological properties, particularly in modulating neurochemical pathways.

PropertyValue
Molecular FormulaC12H18F5N2O2
Molecular Weight303.28 g/mol
CAS Number2137707-29-8

Research indicates that this compound exhibits dual inhibitory effects on key enzymes involved in Alzheimer's pathology:

  • β-Secretase Inhibition : The compound has been shown to inhibit β-secretase activity with an IC50 of approximately 15.4 nM. This enzyme is crucial in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides (Aβ), which aggregate to form plaques in AD.
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 μM. This inhibition can enhance cholinergic neurotransmission, which is often impaired in AD patients.

In Vitro Studies

In vitro studies have demonstrated that the compound can protect astrocyte cells from Aβ-induced toxicity. Specifically:

  • Cell Viability : When astrocytes were treated with Aβ1-42 peptide alone, cell viability dropped significantly (43.78 ± 7.17%). However, co-treatment with this compound improved cell viability to 62.98 ± 4.92%, suggesting a protective effect against Aβ toxicity .
  • Cytokine Production : The compound reduced TNF-α production in astrocytes exposed to Aβ1-42, indicating a potential anti-inflammatory mechanism .

In Vivo Studies

In vivo assessments using scopolamine-induced AD models in rats showed that while the compound reduced Aβ levels and β-secretase activity compared to controls, it did not achieve statistical significance when compared to standard treatments like galantamine . This suggests that while promising, further investigation into its bioavailability and efficacy in the central nervous system is warranted.

Study Overview

A notable study published in PubMed Central highlighted the compound's multifaceted role in combating AD pathology through both enzyme inhibition and protective effects on neuronal cells .

Key Findings

  • Inhibition of Amyloid Aggregation : At concentrations of 100 μM, this compound exhibited an 85% inhibition of Aβ aggregation.
  • Reduction in Cytotoxicity : The compound displayed no significant cytotoxicity at concentrations up to 100 μM.
  • Comparative Efficacy : While it showed some protective effects against Aβ toxicity in vitro, its performance was less effective than traditional treatments like galantamine in vivo .

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